![molecular formula C12H13NO2 B2486888 8-Ethoxy-2-methylquinolin-4-ol CAS No. 15644-92-5](/img/structure/B2486888.png)
8-Ethoxy-2-methylquinolin-4-ol
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Description
8-Ethoxy-2-methylquinolin-4-ol is a derivative of quinolinol . It is a methyl substituted quinolinol derivative that shows fungicidal property . It can also undergo complexation with transition metal complexes .
Synthesis Analysis
The synthesis of 8-Ethoxy-2-methylquinolin-4-ol and its derivatives can be achieved through various synthetic methodologies. For instance, the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been discussed in many publications . The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been explored .Molecular Structure Analysis
The molecular formula of 8-Ethoxy-2-methylquinolin-4-ol is C12H13NO2 . Its molecular weight is 203.24 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, 4-Hydroxy-2-quinolones can undergo syntheses, reactions and form fused heterocycles . They have interesting pharmaceutical and biological activities, making them valuable in drug research and development .Safety and Hazards
While specific safety and hazard information for 8-Ethoxy-2-methylquinolin-4-ol is not available in the retrieved resources, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
8-ethoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-9-10(14)7-8(2)13-12(9)11/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSNRVQVVDWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=CC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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